molecular formula C8H16O2Si B7822738 4-[(trimethylsilyl)oxy]pent-3-en-2-one

4-[(trimethylsilyl)oxy]pent-3-en-2-one

Cat. No.: B7822738
M. Wt: 172.30 g/mol
InChI Key: FBADCSUQBLLAHW-UHFFFAOYSA-N
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Description

4-[(trimethylsilyl)oxy]pent-3-en-2-one is an organosilicon compound known for its role as a silylation reagent. It is the trimethylsilyl ether of acetylacetone and is used in various synthetic applications. The compound has a molecular formula of C8H16O2Si and a molecular weight of 172.30 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[(trimethylsilyl)oxy]pent-3-en-2-one can be synthesized from acetylacetone and N-(trimethylsilyl)imidazole. The reaction typically involves the following steps:

    Reacting acetylacetone with N-(trimethylsilyl)imidazole: This reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture from interfering with the reaction.

    Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-[(trimethylsilyl)oxy]pent-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-[(trimethylsilyl)oxy]pent-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a silylation reagent in organic synthesis to protect hydroxyl groups during reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(trimethylsilyl)oxy]pent-3-en-2-one involves the formation of a stable silyl ether. This stability allows it to protect functional groups during chemical reactions. The trimethylsilyl group can be easily removed under mild conditions, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Trimethylsiloxypent-2-en-4-one
  • 4-Trimethylsilyloxy-3-pentene-2-one
  • Acetylacetone enol trimethylsilyl ether

Uniqueness

4-[(trimethylsilyl)oxy]pent-3-en-2-one is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to form stable silyl ethers makes it particularly useful in protecting functional groups during synthesis .

Properties

IUPAC Name

4-trimethylsilyloxypent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2Si/c1-7(9)6-8(2)10-11(3,4)5/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBADCSUQBLLAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065387
Record name 3-Penten-2-one, 4-[(trimethylsilyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13257-81-3
Record name 4-[(Trimethylsilyl)oxy]-3-penten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13257-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Penten-2-one, 4-[(trimethylsilyl)oxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Penten-2-one, 4-[(trimethylsilyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.97 g (55.0 mmol) of chlorotrimethylsilane were added dropwise to a solution of 5.00 g (49.9 mmol) of acetylacetone and 4.50 g (55.0 mmol) of 1-methylimidazole while stirring at 0° C. The reaction mixture was stirred for another 1 hour at 0° C. and for 5 minutes at 80° C., resulting in the formation of a liquid two-phase mixture. The upper phase was separated off to give 7.00 g (theory: 8.60 g) of 4-trimethylsilyloxypent-3-en-2-one as a light-yellow, turbid oil having a purity of 84% (GC).
Quantity
5.97 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One

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